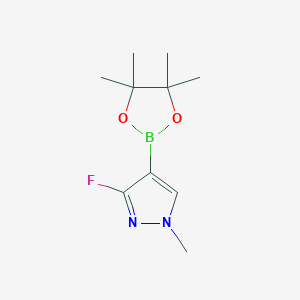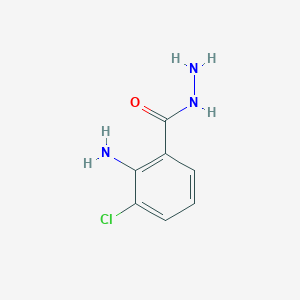
3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (hereafter referred to as FMDP) is a small molecule that has been studied in the fields of synthetic organic chemistry and medicinal chemistry. It is a fluorinated derivative of pyrazole, a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms. FMDP has been studied for its potential applications in drug design and medicinal chemistry due to its unique properties.
作用机制
The mechanism of action of FMDP is not fully understood. However, it is believed that the molecule binds to the active sites of enzymes, such as caspases and protein kinases, and inhibits their activity. This inhibition prevents the enzymes from carrying out their normal functions, which can lead to changes in the cell signaling pathways and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMDP are not fully understood. However, studies have shown that FMDP can inhibit the activity of caspases and protein kinases, which can lead to changes in the cell signaling pathways and other cellular processes. In addition, FMDP has been shown to have antioxidant properties, which may be beneficial in the treatment of diseases such as cancer.
实验室实验的优点和局限性
FMDP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and manipulate. It is also stable and can be synthesized using a variety of methods, including the use of organoboron reagents. Additionally, it has been studied for its potential applications in drug design and medicinal chemistry.
However, FMDP also has some limitations. It is a fluorinated derivative of pyrazole, which can make it difficult to synthesize and manipulate in the laboratory. Additionally, the mechanism of action of FMDP is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.
未来方向
Due to its potential applications in drug design and medicinal chemistry, there are several future directions for the study of FMDP.
1. Further research should be conducted to more fully understand the mechanism of action of FMDP and its effects on biochemical and physiological processes.
2. Studies should be conducted to explore the potential of FMDP as an inhibitor of enzymes involved in apoptosis, such as caspases.
3. Research should be conducted to investigate the potential of FMDP as an inhibitor of protein kinases and its effects on cell signaling pathways.
4. Studies should be conducted to explore the potential of FMDP as an antioxidant.
5. Research should be conducted to investigate the potential of FMDP as a drug target for the treatment of diseases such as cancer.
6. Further research should be conducted to explore the potential of FMDP as a model compound for the development of new drugs.
7. Studies should be conducted to investigate the potential of FMDP for use in other areas of medicinal chemistry, such as in the development of inhibitors of enzymes involved in metabolic pathways.
合成方法
FMDP can be synthesized using a variety of methods, including the use of organoboron reagents. The most common method of synthesis involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride and 1-methylpyrazole in the presence of a base, such as potassium carbonate, to form FMDP. This method has been shown to be efficient and reliable.
科学研究应用
FMDP has been studied for its potential applications in drug design and medicinal chemistry. It has been used as a model compound for the development of new drugs and has been studied for its potential to inhibit enzymes such as caspases, which are involved in apoptosis. FMDP has also been used in the development of inhibitors of protein kinases, which are enzymes that regulate cell signaling pathways.
属性
IUPAC Name |
3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEBAMIXJUPYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)


![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)






![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)

![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)
![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)